Cas no 2137582-04-6 (4-(Piperidin-1-yl)-4-(propan-2-yl)piperidine)

4-(Piperidin-1-yl)-4-(propan-2-yl)piperidine is a bicyclic amine compound featuring both piperidine and isopropyl functional groups. Its unique structure lends itself to applications in pharmaceutical and agrochemical synthesis, where it may serve as a versatile intermediate or building block. The compound's rigid bicyclic framework and nitrogen-containing heterocycles enhance its potential for modulating biological activity, making it valuable in drug discovery. Its stability and synthetic accessibility further contribute to its utility in organic and medicinal chemistry research. The presence of the isopropyl group may also influence lipophilicity, aiding in the optimization of pharmacokinetic properties in lead compounds.
4-(Piperidin-1-yl)-4-(propan-2-yl)piperidine structure
2137582-04-6 structure
Product name:4-(Piperidin-1-yl)-4-(propan-2-yl)piperidine
CAS No:2137582-04-6
MF:C13H26N2
MW:210.358943462372
CID:6567675
PubChem ID:165864426

4-(Piperidin-1-yl)-4-(propan-2-yl)piperidine Chemical and Physical Properties

Names and Identifiers

    • EN300-800155
    • 4-(piperidin-1-yl)-4-(propan-2-yl)piperidine
    • 2137582-04-6
    • 4-(Piperidin-1-yl)-4-(propan-2-yl)piperidine
    • Inchi: 1S/C13H26N2/c1-12(2)13(6-8-14-9-7-13)15-10-4-3-5-11-15/h12,14H,3-11H2,1-2H3
    • InChI Key: UFYJEDBPYANYTP-UHFFFAOYSA-N
    • SMILES: N1(CCCCC1)C1(CCNCC1)C(C)C

Computed Properties

  • Exact Mass: 210.209598838g/mol
  • Monoisotopic Mass: 210.209598838g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.3Ų
  • XLogP3: 2.4

4-(Piperidin-1-yl)-4-(propan-2-yl)piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-800155-2.5g
4-(piperidin-1-yl)-4-(propan-2-yl)piperidine
2137582-04-6 95.0%
2.5g
$1903.0 2025-03-21
Enamine
EN300-800155-5.0g
4-(piperidin-1-yl)-4-(propan-2-yl)piperidine
2137582-04-6 95.0%
5.0g
$2816.0 2025-03-21
Enamine
EN300-800155-1.0g
4-(piperidin-1-yl)-4-(propan-2-yl)piperidine
2137582-04-6 95.0%
1.0g
$971.0 2025-03-21
Enamine
EN300-800155-0.25g
4-(piperidin-1-yl)-4-(propan-2-yl)piperidine
2137582-04-6 95.0%
0.25g
$893.0 2025-03-21
Enamine
EN300-800155-0.05g
4-(piperidin-1-yl)-4-(propan-2-yl)piperidine
2137582-04-6 95.0%
0.05g
$816.0 2025-03-21
Enamine
EN300-800155-0.5g
4-(piperidin-1-yl)-4-(propan-2-yl)piperidine
2137582-04-6 95.0%
0.5g
$933.0 2025-03-21
Enamine
EN300-800155-0.1g
4-(piperidin-1-yl)-4-(propan-2-yl)piperidine
2137582-04-6 95.0%
0.1g
$855.0 2025-03-21
Enamine
EN300-800155-10.0g
4-(piperidin-1-yl)-4-(propan-2-yl)piperidine
2137582-04-6 95.0%
10.0g
$4176.0 2025-03-21

Additional information on 4-(Piperidin-1-yl)-4-(propan-2-yl)piperidine

Comprehensive Overview of 4-(Piperidin-1-yl)-4-(propan-2-yl)piperidine (CAS No. 2137582-04-6)

4-(Piperidin-1-yl)-4-(propan-2-yl)piperidine (CAS No. 2137582-04-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound, often referred to as a piperidine derivative, is characterized by its dual piperidine rings and an isopropyl group, which contribute to its potential applications in drug discovery and material science. Researchers are particularly interested in its role as a building block for synthesizing more complex molecules, especially in the development of central nervous system (CNS) therapeutics.

The molecular structure of 4-(Piperidin-1-yl)-4-(propan-2-yl)piperidine features a tertiary amine functionality, which is known to enhance bioavailability and metabolic stability in drug candidates. This makes it a valuable intermediate for designing small-molecule inhibitors and receptor modulators. Recent studies have explored its potential in targeting G-protein-coupled receptors (GPCRs), a hot topic in modern pharmacology due to their involvement in various diseases, including neurological disorders and cancer. The compound's lipophilic nature also aligns with current trends in optimizing blood-brain barrier (BBB) penetration, a critical factor for CNS-active drugs.

In the context of green chemistry and sustainable synthesis, 4-(Piperidin-1-yl)-4-(propan-2-yl)piperidine has been investigated for its compatibility with catalytic methods and solvent-free reactions. These approaches are highly sought after in the pharmaceutical industry to reduce environmental impact and improve cost-efficiency. Additionally, the compound's stability under various pH conditions makes it a candidate for formulation optimization, another area of intense research as companies strive to extend drug shelf life and enhance patient compliance.

From a computational chemistry perspective, 4-(Piperidin-1-yl)-4-(propan-2-yl)piperidine has been modeled extensively using molecular docking and quantitative structure-activity relationship (QSAR) techniques. These tools help predict its interactions with biological targets, accelerating the drug discovery process. The rise of AI-driven drug design has further amplified interest in such compounds, as machine learning algorithms can analyze vast datasets to identify optimal structural modifications for specific therapeutic outcomes.

The compound's nomenclature, 4-(Piperidin-1-yl)-4-(propan-2-yl)piperidine, reflects its IUPAC naming conventions, which are essential for accurate database indexing and patent filings. Its CAS number (2137582-04-6) ensures unambiguous identification across regulatory and commercial platforms. For researchers, understanding these identifiers is crucial when navigating chemical databases like PubChem or Reaxys, where precise terminology is key to retrieving relevant literature and property data.

In summary, 4-(Piperidin-1-yl)-4-(propan-2-yl)piperidine (CAS No. 2137582-04-6) represents a versatile and promising compound in medicinal chemistry. Its structural features align with contemporary research priorities, including GPCR targeting, BBB penetration, and sustainable synthesis. As the pharmaceutical industry continues to embrace computational tools and green methodologies, this compound is poised to play a pivotal role in the development of next-generation therapeutics.

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